molecular formula C9H8N2O B232001 p-Methyl-2-diazoacetophenone CAS No. 17263-64-8

p-Methyl-2-diazoacetophenone

Cat. No.: B232001
CAS No.: 17263-64-8
M. Wt: 160.17 g/mol
InChI Key: XJXHQFDKVHPDHF-UHFFFAOYSA-N
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Description

P-Methyl-2-diazoacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

1.1. Diazomethylation Reagents
p-Methyl-2-diazoacetophenone serves as a reagent in diazomethylation reactions, which are crucial for introducing functional groups into aromatic compounds. This process allows for the late-stage functionalization of complex molecules, including biomolecules like proteins and nucleic acids, enhancing their biological activity and potential therapeutic applications .

1.2. Photochemical Transformations
The compound is also utilized in photochemical reactions, specifically in the Wolff rearrangement and Favorskii rearrangement. These reactions convert diazo compounds into useful intermediates such as phenylacetic acids through thermal or photochemical activation. The versatility of this compound in generating ketenes and other reactive intermediates makes it valuable for synthesizing various organic compounds .

Case Studies

2.1. Photolysis Studies
Research has demonstrated that this compound undergoes photolysis to yield rearranged products effectively. For instance, studies have shown that upon irradiation, this diazo compound can produce phenylacetates as major products through distinct rearrangement pathways, highlighting its utility in synthetic organic chemistry .

2.2. Iron-Catalyzed Transformations
In another study, this compound was used in iron-catalyzed transformations to produce regioisomeric mixtures when reacted with various solvents like chlorobenzene and toluene. This approach showcases the compound's role in catalyzing complex reactions that result in high yields of desired products .

Mechanistic Insights

The mechanisms involving this compound are critical for understanding its reactivity:

  • Wolff Rearrangement : This mechanism involves the formation of a ketene intermediate, which can be further transformed into various functional groups.
  • Favorskii Rearrangement : This pathway leads to the production of phenylacetic acids through a different set of intermediates, emphasizing the compound's versatility .

Data Tables

Application AreaDescriptionKey Findings
DiazomethylationFunctional group introductionUseful for late-stage functionalization
Photochemical TransformationsWolff and Favorskii rearrangementsGenerates phenylacetates
Iron-Catalyzed ReactionsRegioselective transformationsHigh yields of products

Properties

CAS No.

17263-64-8

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-diazo-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9(12)6-11-10/h2-6H,1H3

InChI Key

XJXHQFDKVHPDHF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C=[N+]=[N-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=[N+]=[N-]

Synonyms

(Z)-2-diazonio-1-(4-methylphenyl)ethenolate

Origin of Product

United States

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